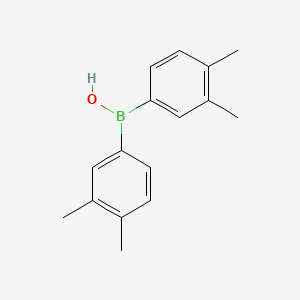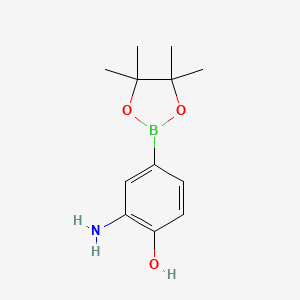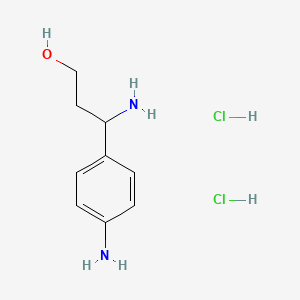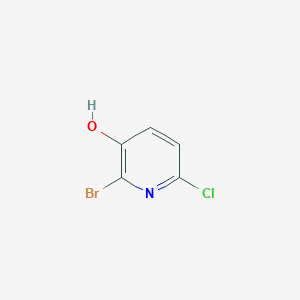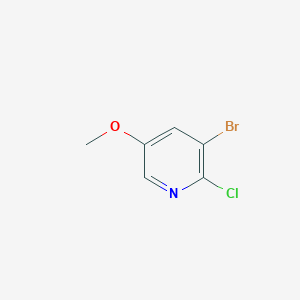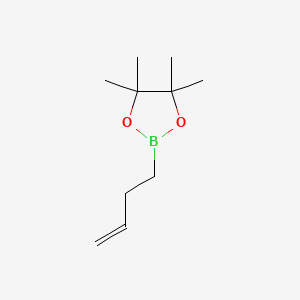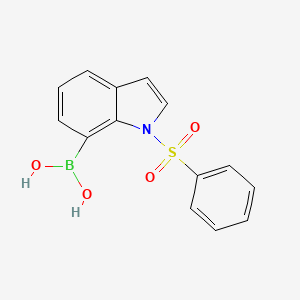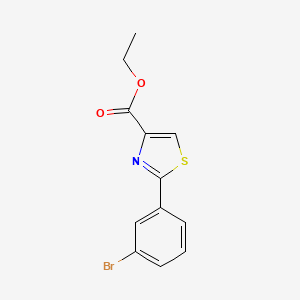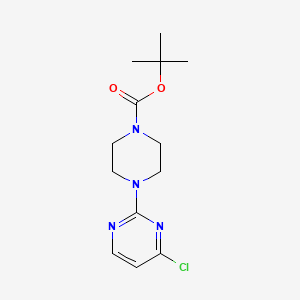
methyl 2-(5-bromo-1H-indol-3-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
While specific synthesis methods for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” were not found, general methods for synthesizing indole derivatives involve alkylation and cycloaddition reactions .Molecular Structure Analysis
The InChI code for “methyl 2-(5-bromo-1H-indol-3-yl)acetate” is 1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(5-bromo-1H-indol-3-yl)acetate” is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Antiviral Applications
Methyl 5-Bromoindole-3-acetate derivatives have been synthesized and reported to exhibit antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Anti-inflammatory Properties
Indole derivatives, including Methyl 5-Bromoindole-3-acetate, are known to possess anti-inflammatory properties. These compounds can be crucial in the development of new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases .
Anticancer and Antiproliferative Effects
The compound has been evaluated for its anticancer and antiproliferative effects. Research indicates that certain analogues of Methyl 5-Bromoindole-3-acetate have activities comparable to or better than cisplatin, a common chemotherapy drug, against various human cancer cell lines .
Antimicrobial Activity
Methyl 5-Bromoindole-3-acetate and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Candida albicans. This highlights its potential use in developing new antimicrobial agents .
Anti-hepatic Activities
Derivatives of Methyl 5-Bromoindole-3-acetate have been investigated for their anti-hepatic activities. These studies are crucial for understanding the compound’s potential in treating liver diseases and its role in hepatic protection .
Biotechnological Production
Advances in biotechnological production have highlighted the potential industrial applications of indole derivatives. Methyl 5-Bromoindole-3-acetate can be produced from glucose or tryptophan by fermentation, leading to the creation of halogenated and oxygenated derivatives with applications in flavor, fragrance, and as natural colorants with therapeutic potential .
Medicinal Applications of Metal Complexes
Indole-containing metal complexes, which can include Methyl 5-Bromoindole-3-acetate, have shown significant medicinal applications. These complexes are being studied for their biological and pharmacological activities, which could lead to the development of effective medicinal agents .
Chemopreventive Properties
Indole phytoalexins, which can be derived from Methyl 5-Bromoindole-3-acetate, have been shown to possess cancer chemopreventive properties. High consumption of cruciferous vegetables, which produce these compounds, may decrease human cancer risk, indicating the potential health benefits of these derivatives .
Safety And Hazards
Orientations Futures
Indole derivatives, including “methyl 2-(5-bromo-1H-indol-3-yl)acetate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in the treatment of various disorders .
Propriétés
IUPAC Name |
methyl 2-(5-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHBDSYYMBTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678532 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-bromo-1H-indol-3-yl)acetate | |
CAS RN |
117235-22-0 | |
| Record name | Methyl (5-bromo-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



